

What are the chemical properties of Sodium 4-bromobutane-1-sulphonate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium 4-bromobutane-1-sulphonate

Cat. No.: B3053404

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An In-depth Technical Guide to Sodium 4-bromobutane-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-bromobutane-1-sulfonate is a bifunctional organohalide compound of significant interest in synthetic chemistry, particularly in the fields of pharmaceuticals and materials science. Its utility stems from the presence of two distinct reactive centers: a terminal bromide, which serves as an excellent leaving group in nucleophilic substitution reactions, and a highly polar sulfonate group, which imparts aqueous solubility and unique electronic properties. This document provides a comprehensive overview of the chemical and physical properties of Sodium 4-bromobutane-1-sulfonate, its synthesis, reactivity, and key applications, with a focus on providing actionable data and methodologies for laboratory professionals.

Chemical and Physical Properties

Sodium 4-bromobutane-1-sulfonate is a white to off-white solid at room temperature. The presence of the ionic sulfonate group makes it significantly more water-soluble than its non-sulfonated analogue, 1-bromobutane. A summary of its key identifiers and computed physicochemical properties is presented below.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of Sodium 4-bromobutane-1-sulfonate.

Property	Value	Source
IUPAC Name	sodium;4-bromobutane-1-sulfonate	[1]
CAS Number	53535-08-3	[1][2][3]
Molecular Formula	C ₄ H ₈ BrNaO ₃ S	[1][2][3]
Molecular Weight	239.06 g/mol	[1][2][3]
Canonical SMILES	<chem>C(CCBrc1cc(=O)cc(=O)[O-])[Na+]</chem>	[1]
InChI Key	HBHUSBUGXYZABF-UHFFFAOYSA-M	[1]
Synonyms	Sodium 4-bromobutanesulfonate, 4-bromo-1-butanesulfonic acid sodium salt	[1][2][3]
Computed LogP	1.78750	[2]
Computed PSA	65.58 Å ²	[2]
Storage Temperature	2-8°C	[2]

Note: Most physical properties like melting point and boiling point are not readily available from experimental sources and are typically computed.

Synthesis and Experimental Protocols

Sodium 4-bromobutane-1-sulfonate is typically synthesized via a nucleophilic substitution reaction where a butane derivative with two leaving groups is reacted with a sulfite salt. A common precursor is 1,4-dibromobutane or 1,4-dichlorobutane. The following represents a generalized experimental protocol for its synthesis from 1,4-dibromobutane.

Representative Synthesis Protocol: Sulfonation of 1,4-Dibromobutane

This protocol describes the synthesis of Sodium 4-bromobutane-1-sulfonate via the reaction of 1,4-dibromobutane with sodium sulfite.

Materials:

- 1,4-dibromobutane
- Sodium sulfite (Na_2SO_3)
- Deionized water
- Ethanol
- Round-bottom flask with reflux condenser
- Heating mantle with magnetic stirrer
- Büchner funnel and filter flask

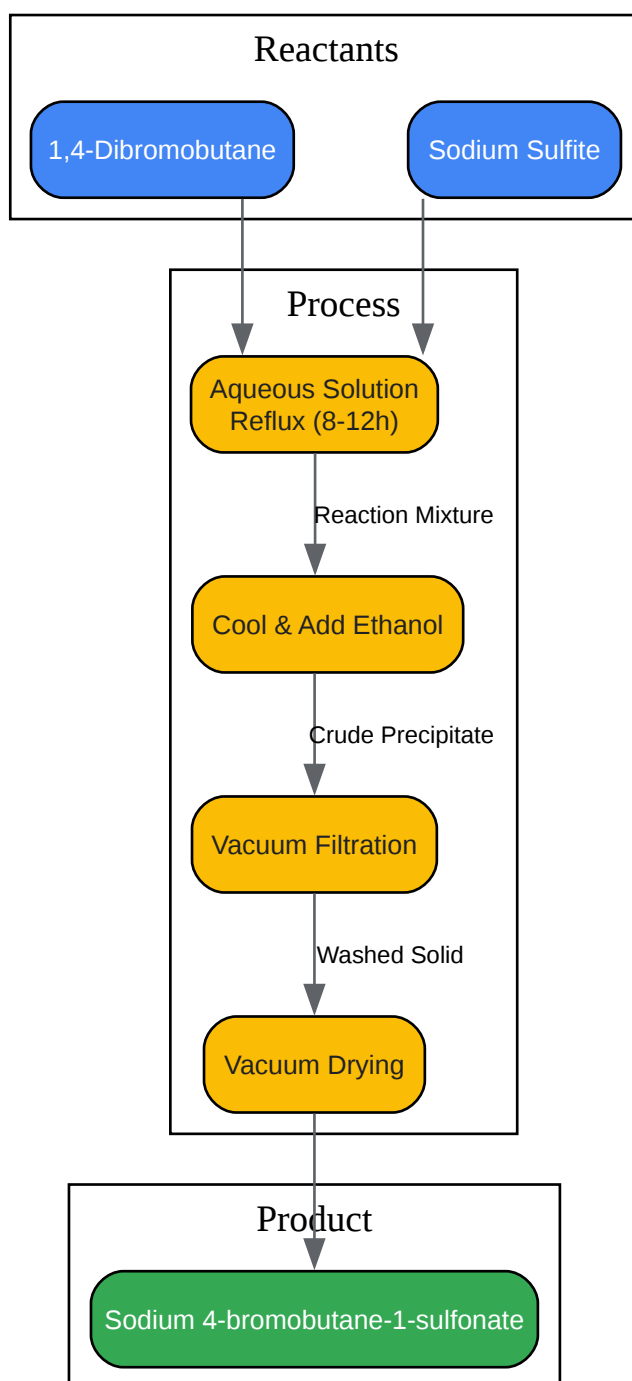
Methodology:

- **Reaction Setup:** In a 500 mL round-bottom flask, dissolve sodium sulfite (e.g., 1.0 molar equivalent) in an appropriate volume of deionized water.
- **Addition of Reagent:** While stirring, add 1,4-dibromobutane (e.g., 1.0 molar equivalent) to the flask. The use of a slight excess of the dihalide can be employed, but equimolar amounts are typical to manage side reactions.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 8-12 hours to ensure the reaction proceeds to completion.^[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- **Precipitation and Isolation:** After the reflux period, cool the reaction mixture to room temperature. The product's solubility decreases in less polar solvents, so add ethanol

(typically 2-3 volumes of the reaction mixture) to precipitate the crude Sodium 4-bromobutane-1-sulfonate.^[4]

- Filtration and Washing: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.^[4] Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and byproducts.
- Drying: Dry the collected white solid under vacuum to yield the final product.

Synthesis Workflow Diagram



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Caption: Generalized workflow for the synthesis of Sodium 4-bromobutane-1-sulfonate.

Chemical Reactivity and Applications

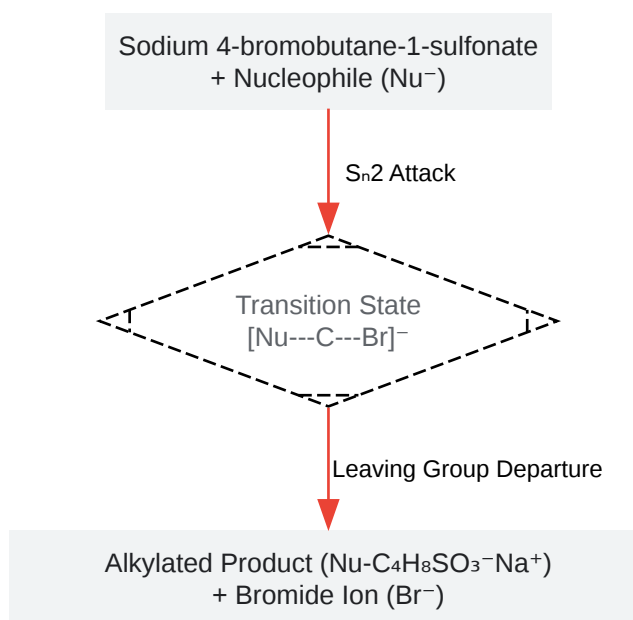
The primary utility of Sodium 4-bromobutane-1-sulfonate in chemical synthesis is as a bifunctional alkylating agent.^[5]

- **Alkylating Function:** The carbon atom bonded to the bromine is electrophilic. The bromide ion (Br^-) is an excellent leaving group, facilitating nucleophilic substitution ($\text{S}_{\text{N}}2$) reactions. This allows for the covalent attachment of the butanesulfonate moiety to a wide range of nucleophiles, including amines, thiols, carboxylates, and alkoxides.
- **Sulfonate Group:** The sodium sulfonate group ($-\text{SO}_3^-\text{Na}^+$) is highly polar and generally non-reactive under typical alkylation conditions. Its primary role is to confer hydrophilicity to molecules, which is a critical property in drug development for improving the pharmacokinetic profiles of candidate compounds. It is also used to create ionic polymers and surfactants.^[1]

This dual functionality makes it a valuable building block for:

- **Pharmaceutical Intermediates:** Introducing a soluble tail to a drug molecule.^[1]
- **Polymer Chemistry:** Synthesizing side-chain sulfonated polymers for applications like ion-exchange membranes.^[2]
- **Surfactants:** Acting as a key raw material in the manufacturing of specialized surfactants.^[1]

General Alkylation Reaction Pathway



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Caption: General S_n2 reaction pathway for Sodium 4-bromobutane-1-sulfonate.

Spectroscopic Characterization

While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct multiplets corresponding to the three chemically non-equivalent methylene (-CH₂-) groups.

- H_α (C1-H₂): Adjacent to the sulfonate group. Expected to be the most downfield of the methylene signals (approx. 2.8-3.2 ppm), appearing as a triplet.
- H_β (C2-H₂): Flanked by two other methylene groups. Expected to be a multiplet (quintet or sextet) in the range of 1.8-2.2 ppm.
- H_γ (C3-H₂): Adjacent to the bromine atom. Expected to be significantly downfield due to the electronegativity of bromine (approx. 3.4-3.6 ppm), appearing as a triplet.

Predicted FTIR Spectrum

The infrared spectrum provides confirmation of the key functional groups.

- C-H Stretching: Absorptions in the 2850-3000 cm^{-1} region, characteristic of alkyl chains.[6]
- S=O Stretching: Strong, characteristic absorption bands for the sulfonate group, typically appearing in the regions of 1150-1250 cm^{-1} (asymmetric stretch) and 1030-1080 cm^{-1} (symmetric stretch).[7]
- C-Br Stretching: A moderate to strong absorption in the fingerprint region, typically between 550-750 cm^{-1} . [6]

Handling, Safety, and Disposal

As with any chemical reagent, proper safety protocols must be observed when handling Sodium 4-bromobutane-1-sulfonate.

Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
- Incompatible Materials: Keep away from strong oxidizing agents.
- Fire Safety: While not highly flammable, thermal decomposition can release hazardous gases such as carbon oxides, sulfur oxides, and hydrogen bromide.

First Aid Measures:

- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
- Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.

Disposal:

- Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not release into the environment.

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- To cite this document: BenchChem. [What are the chemical properties of Sodium 4-bromobutane-1-sulphonate?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3053404#what-are-the-chemical-properties-of-sodium-4-bromobutane-1-sulphonate]

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Phone: (601) 213-4426

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